

2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 2-Isopropyl-4-nitro-1H-imidazole

Cat. No.: B125551

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of **2-Isopropyl-4-nitro-1H-imidazole** is scarce. This guide provides a comprehensive overview based on the known physicochemical properties of the broader class of nitroimidazole derivatives and outlines best-practice experimental protocols for determining these characteristics.

Executive Summary

2-Isopropyl-4-nitro-1H-imidazole is a nitroimidazole derivative with potential applications in medicinal chemistry, likely as an antimicrobial or antiparasitic agent. Understanding its solubility and stability is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This document serves as a technical resource, offering insights into the anticipated properties of **2-Isopropyl-4-nitro-1H-imidazole** and providing detailed, generalized protocols for their experimental determination.

Physicochemical Properties

Based on its structure, **2-Isopropyl-4-nitro-1H-imidazole** is expected to be a weakly basic compound with a crystalline solid form at room temperature. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's polarity and, consequently, its solubility and stability.

Solubility Profile

While specific quantitative data for **2-Isopropyl-4-nitro-1H-imidazole** is not readily available in the literature, a qualitative solubility profile can be inferred from related nitroimidazole compounds such as metronidazole and ornidazole.

Table 1: Anticipated Solubility of **2-Isopropyl-4-nitro-1H-imidazole** in Various Solvents

Solvent Class	Example Solvents	Anticipated Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Low to Moderate	The imidazole ring and nitro group can participate in hydrogen bonding, but the isopropyl group adds lipophilicity, likely limiting aqueous solubility. Solubility in alcohols is expected to be higher than in water.
Polar Aprotic	DMSO, Dimethylformamide (DMF)	High	These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.
Non-Polar	Toluene, Hexane	Low	The overall polarity of the molecule is too high for significant solubility in non-polar solvents.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A standard approach to determine the solubility of a new chemical entity involves both kinetic and thermodynamic methods.

3.1.1 Materials and Equipment

- **2-Isopropyl-4-nitro-1H-imidazole** (crystalline solid)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, etc.)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator shaker
- Centrifuge
- Analytical balance
- pH meter
- Vials and syringes with filters

3.1.2 Kinetic Solubility (High-Throughput Method)

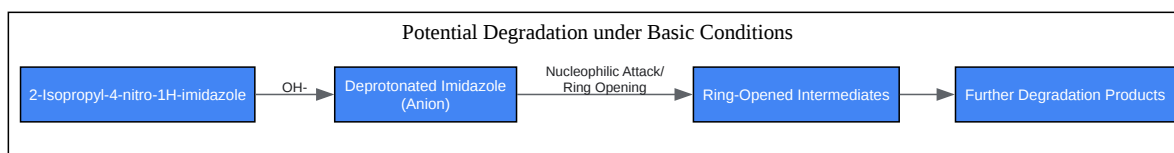
- **Stock Solution Preparation:** Prepare a high-concentration stock solution of the compound in a strong organic solvent like DMSO (e.g., 10 mg/mL).
- **Assay Plate Preparation:** Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well plate.
- **Compound Addition:** Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration range.

- Incubation: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2-4 hours).
- Analysis: Analyze the concentration of the dissolved compound in the supernatant using a rapid analytical technique like HPLC-UV. The highest concentration at which no precipitation is observed is the kinetic solubility.

3.1.3 Thermodynamic Solubility (Shake-Flask Method)

- Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vials in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to pellet the excess solid.
- Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC method.

Below is a graphical representation of the experimental workflow for determining thermodynamic solubility.



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